Dihydrodeoxyuridine

Description

BenchChem offers high-quality Dihydrodeoxyuridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydrodeoxyuridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

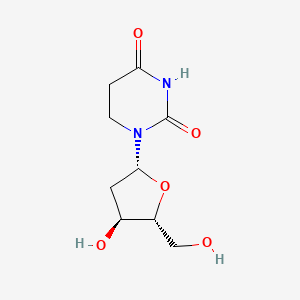

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h5-6,8,12-13H,1-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJRLEURHMTTRX-SHYZEUOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5626-99-3 |

Source

|

| Record name | 5,6-DIHYDRODEOXYURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STE2XBS8PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihydrodeoxyuridine: A Core Properties Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrodeoxyuridine (DHU) is a pyrimidine (B1678525) nucleoside, a derivative of deoxyuridine. While research has extensively focused on its halogenated analogs for therapeutic applications, the fundamental properties of the parent compound, Dihydrodeoxyuridine, are crucial for understanding its potential biological roles and as a reference standard in drug development. This technical guide provides a comprehensive overview of the core physicochemical and biological properties of Dihydrodeoxyuridine, including available data on its mechanism of action, and relevant experimental protocols. It is important to note that while specific quantitative data for Dihydrodeoxyuridine is limited in publicly available literature, this guide supplements this information with data from closely related analogs to provide a broader context for researchers.

Physicochemical Properties

The fundamental physicochemical properties of Dihydrodeoxyuridine are summarized in the table below. These properties are essential for its handling, formulation, and in the design of experimental assays.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₄N₂O₅ | |

| Molecular Weight | 230.22 g/mol | |

| CAS Number | 5626-99-3 | |

| Melting Point | > 217 °C | |

| Appearance | White to Off-White Solid | |

| SMILES | O=C1NC(C--INVALID-LINK--C2C--INVALID-LINK--CO">C@HO)=O | |

| InChI | InChI=1S/C9H14N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h5-6,8,12-13H,1-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1 |

Table 1: Physicochemical Properties of Dihydrodeoxyuridine

Solubility

| Solvent | Estimated Solubility |

| Water | Slightly soluble. The related compound 5-hydroxy-2'-deoxyuridine (B1206715) is slightly soluble in water[1]. 2'-Deoxyuridine-5,6-d2 is soluble in PBS (pH 7.2) at 5 mg/mL[2]. |

| DMSO | Soluble. 2'-Deoxyuridine-5,6-d2, a deuterated analog, exhibits a solubility of 10 mg/mL in DMSO[2]. |

| Ethanol | Slightly soluble. The deuterated analog, 2'-Deoxyuridine-5,6-d2, is reported to be slightly soluble in ethanol[2]. |

| DMF | Soluble. 2'-Deoxyuridine-5,6-d2 has a reported solubility of 16 mg/mL in DMF[2]. |

| Methanol (B129727) | Slightly soluble. The related compound 5-hydroxy-2'-deoxyuridine is slightly soluble in methanol with heating and sonication[1]. |

Table 2: Estimated Solubility of Dihydrodeoxyuridine

Biological Properties and Mechanism of Action

The biological activities of Dihydrodeoxyuridine are primarily inferred from studies of its analogs, such as 5-fluorodeoxyuridine (FdUrd) and 5-nitro-2'-deoxyuridine (B1199023). These compounds are known to interfere with DNA synthesis and induce apoptosis in rapidly dividing cells, particularly cancer cells.

Inhibition of DNA Synthesis

The proposed primary mechanism of action for Dihydrodeoxyuridine and its analogs is the inhibition of thymidylate synthase (TS). This enzyme is critical for the de novo synthesis of thymidine (B127349) monophosphate (dTMP), an essential precursor for DNA replication.

The metabolic activation likely proceeds as follows:

-

Dihydrodeoxyuridine is phosphorylated by thymidine kinase to its monophosphate form.

-

This monophosphate metabolite then acts as an inhibitor of thymidylate synthase.

By inhibiting TS, these compounds lead to a depletion of the intracellular dTMP pool, which in turn halts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis[3]. Studies on 5-nitro-2'-deoxyuridine have shown that its cytotoxic effects are dependent on its conversion to the monophosphate form, which then potently inhibits thymidylate synthetase[4].

Apoptosis Induction

The disruption of DNA synthesis and the resulting DNA damage are potent triggers for apoptosis. While a specific signaling pathway for Dihydrodeoxyuridine-induced apoptosis has not been elucidated, it is likely to involve the activation of DNA damage response (DDR) pathways.

Quantitative Biological Data

Specific quantitative data for Dihydrodeoxyuridine, such as IC₅₀ values and pharmacokinetic parameters, are not extensively reported. The following table summarizes available data for closely related analogs to provide a comparative context.

| Compound | Cell Line(s) | IC₅₀ (µM) | Pharmacokinetic Parameter | Value (in mice) |

| 5-ethyl-2'-deoxyuridine | CAL33 | 194[5] | Elimination half-life (t½) | 24.1 ± 2.9 min[6] |

| Bioavailability (oral) | 49%[6] | |||

| Cmax (100 mg/kg oral) | 2.4 ± 0.2 µg/g[6] | |||

| Tmax (100 mg/kg oral) | 31.1 ± 1.2 min[6] |

Table 3: Biological Activity and Pharmacokinetic Data of a Dihydrodeoxyuridine Analog

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

While a specific, validated HPLC method for Dihydrodeoxyuridine is not detailed in the literature, a general protocol for the analysis of nucleoside analogs can be adapted. The following provides a starting point for method development. A similar method has been used for the analysis of iododeoxyuridine in DNA hydrolysates[7].

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often effective for separating nucleosides and their metabolites. A common mobile phase system consists of:

-

Solvent A: Aqueous buffer (e.g., 20 mM ammonium (B1175870) phosphate, pH 3.85).

-

Solvent B: Methanol or acetonitrile (B52724).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 260-280 nm. The optimal wavelength should be determined by UV spectral analysis of Dihydrodeoxyuridine.

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Standard Solutions: Prepare a stock solution of Dihydrodeoxyuridine in a suitable solvent (e.g., DMSO or water, depending on solubility) at a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve.

-

Biological Samples (e.g., cell lysates, plasma):

-

Protein precipitation is a common first step. Add a 3-fold excess of cold acetonitrile or methanol to the sample.

-

Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

-

Cell Viability and IC₅₀ Determination (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of a compound.

Materials:

-

Dihydrodeoxyuridine

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment:

-

Prepare a stock solution of Dihydrodeoxyuridine in DMSO.

-

Perform serial dilutions in complete medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Dihydrodeoxyuridine. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 48-72 hours.

-

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the drug concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Conclusion

Dihydrodeoxyuridine serves as a fundamental structure for a range of biologically active nucleoside analogs. While direct and extensive research on the parent compound is limited, the available data on its physicochemical properties and the biological activities of its derivatives provide a solid foundation for further investigation. The likely mechanism of action through inhibition of DNA synthesis and induction of apoptosis suggests its potential as a scaffold for the development of novel therapeutic agents. The experimental protocols outlined in this guide offer a starting point for researchers to further characterize the biological effects and pharmacokinetic profile of Dihydrodeoxyuridine. Further studies are warranted to fully elucidate its specific signaling pathways and to obtain precise quantitative data on its biological activity.

References

- 1. 5168-36-5 CAS MSDS (5-HYDROXY-2'-DEOXYURIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 40632-23-3 CAS MSDS (2'-DEOXYURIDINE-5,6-D2) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

- 4. Mechanism of action of 5-nitro-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of 5-fluorouracil by 5-ethyl-2'-deoxyuridine on cell lines expressing different dihydropyrimidine dehydrogenase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioavailability and pharmacokinetic parameters for 5-ethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A method for determination of iododeoxyuridine substitution of thymidine using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydrodeoxyuridine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of dihydrodeoxyuridine, a modified nucleoside with significant implications in molecular biology and potential applications in drug development. This document details its discovery, methods of synthesis, biological functions, and includes detailed experimental protocols and quantitative data.

Introduction and Discovery

While the term "dihydrodeoxyuridine" is not standard in the literature, the closely related and biologically crucial molecule is dihydrouridine (D) . Dihydrouridine is a modified pyrimidine (B1678525) nucleoside, first identified in a biological sample from beef spleen in 1952.[1][2] It is a ubiquitous post-transcriptional modification found in transfer RNA (tRNA) across all domains of life and has more recently been discovered in messenger RNA (mRNA) in eukaryotes.[3][4][5]

The defining chemical feature of dihydrouridine is the reduction of the C5-C6 double bond in the uracil (B121893) base, resulting in a non-planar, non-aromatic ring structure.[1][2] This structural alteration has profound effects on the properties of the RNA molecule in which it resides.

Synthesis of Dihydrouridine

The synthesis of dihydrouridine can be achieved through both enzymatic and chemical methods.

Enzymatic Synthesis

In biological systems, dihydrouridine is synthesized from uridine (B1682114) residues within RNA by a family of flavin-dependent enzymes called dihydrouridine synthases (Dus) .[3][6][7] These enzymes utilize NADPH as a cofactor to catalyze the reduction of the uracil base.[1][2] In eukaryotes, there are four distinct families of Dus enzymes (Dus1-4) with specificities for different uridine sites within tRNA.[8] For instance, in yeast, Dus2 is responsible for modifying uridine at position 20 (U20) in the D-loop of tRNA.[6][7] The formation of dihydrouridine is considered a later step in tRNA maturation, as the efficiency of Dus enzymes can be dependent on the presence of other tRNA modifications.[7]

Enzymatic Synthesis of Dihydrouridine by Dihydrouridine Synthase (Dus)

Caption: Enzymatic conversion of uridine to dihydrouridine.

Chemical Synthesis

Dihydrouridine has been synthesized prebiotically through the photoreduction of uridine.[9][10] This reaction can be achieved by exposing a solution of uridine in formamide (B127407) to UV irradiation. In this process, formamide acts as both the solvent and the reductant.[9][10] This suggests that dihydrouridine could have coexisted with the canonical RNA nucleosides at the beginning of life.[9]

Biological Function and Significance

The structural uniqueness of dihydrouridine significantly impacts RNA structure and function. The non-planar nature of the dihydrouracil (B119008) ring disrupts base stacking and increases the flexibility of the RNA backbone.[6][11] This property is crucial for the correct three-dimensional folding of tRNA, particularly the formation of the D-loop which contributes to the L-shaped structure of mature tRNA.[11]

Recent studies have also implicated dihydrouridine in mRNA metabolism. Its presence in mRNA can influence splicing; for example, the proper splicing of the RPL30 pre-mRNA in yeast is dependent on a dihydrouridine modification in an intronic region.[4] Furthermore, elevated levels of dihydrouridine and overexpression of Dus enzymes have been linked to poorer outcomes in several types of cancer, including lung, liver, and kidney cancer, suggesting a role in pathology.[5]

Quantitative Analysis

A sensitive method for the quantification of dihydrouridine in RNA has been developed using isotope dilution liquid chromatography-mass spectrometry (LC/MS).[12] This technique allows for the precise measurement of dihydrouridine content in small amounts of RNA.

| RNA Sample | Dihydrouridine Content (mole%) | Residues per Molecule | Accuracy (%) |

| E. coli tRNASerVGA | Not Reported | 2.03 | 98 |

| E. coli tRNAThrGGU | Not Reported | 2.84 | 95 |

| Unfractionated E. coli tRNA | 1.79 | 1.4 | Not Reported |

| E. coli 23S rRNA | 0.0396 | 1.1 | Not Reported |

Table 1: Quantitative measurement of dihydrouridine in various E. coli RNA samples as determined by LC/MS. Data sourced from reference[12].

Experimental Protocols

Protocol for Prebiotic Synthesis of Dihydrouridine

This protocol is adapted from the photoreduction method described in the literature.[9]

Materials:

-

Uridine

-

Formamide

-

UV irradiation source (e.g., mercury lamp)

-

Reaction vessel (quartz)

Procedure:

-

Prepare a solution of uridine in formamide (e.g., 8 mM).

-

Transfer the solution to a quartz reaction vessel.

-

Irradiate the solution with a UV source for a specified duration (e.g., 5 hours).

-

Monitor the reaction progress using techniques such as HPLC or NMR spectroscopy.

-

Upon completion, the resulting mixture will contain dihydrouridine along with unreacted uridine.

-

Purification of dihydrouridine can be achieved using chromatographic methods.

Protocol for Dihydrouridine Sequencing (D-seq) in RNA

D-seq is a method to map dihydrouridine sites in the transcriptome. The workflow is based on the chemical conversion of dihydrouridine to tetrahydrouridine, which causes reverse transcriptase to stall.[4][5]

Dihydrouridine Sequencing (D-seq) Experimental Workflow

Caption: Workflow for identifying dihydrouridine sites in RNA.

Materials:

-

Total RNA from wild-type and Dus-knockout cells

-

Sodium borohydride (NaBH₄)

-

Reverse transcriptase and associated buffers

-

Reagents for cDNA library preparation and sequencing

Procedure:

-

Isolate total RNA from both wild-type and Dus-knockout (control) cells.

-

Treat the RNA samples with sodium borohydride. This converts dihydrouridine to tetrahydrouridine.

-

Perform reverse transcription on the treated RNA. The reverse transcriptase will stall at the positions of tetrahydrouridine.

-

Prepare cDNA libraries for next-generation sequencing.

-

Sequence the cDNA libraries.

-

Align the sequencing reads to the transcriptome and map the 3' ends of the cDNA fragments.

-

Identify sites where there is a significant enrichment of reverse transcriptase stops in the wild-type sample compared to the Dus-knockout sample. These enriched sites correspond to the locations of dihydrouridine.

Conclusion and Future Directions

Dihydrouridine is a fundamentally important RNA modification with a significant impact on RNA structure and function. Its enzymatic synthesis by Dus enzymes and its roles in tRNA stability and mRNA processing are areas of active research. The association of dihydrouridine with disease, particularly cancer, highlights the potential of Dus enzymes as therapeutic targets. Further research into the specific mechanisms by which dihydrouridine modulates cellular processes will be crucial for developing novel diagnostic and therapeutic strategies. The continued application of advanced analytical techniques, such as quantitative mass spectrometry and high-throughput sequencing methods, will undoubtedly deepen our understanding of this critical epitranscriptomic mark.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Expanding the epitranscriptome: Dihydrouridine in mRNA | PLOS Biology [journals.plos.org]

- 5. Transcriptome-wide mapping reveals a diverse dihydrouridine landscape including mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Dihydrouridine Synthase 2 from Yeast and the Importance of Modifications for Efficient tRNA Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of dihydrouridine synthase 2 from yeast and the importance of modifications for efficient tRNA reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Prebiotic synthesis of dihydrouridine by photoreduction of uridine in formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prebiotic synthesis of dihydrouridine by photoreduction of uridine in formamide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

"Dihydrodeoxyuridine" role in cellular processes

An In-depth Technical Guide on the Role of Dihydrodeoxyuridine (B12058990) in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrodeoxyuridine is a pyrimidine (B1678525) deoxynucleoside that serves as an intermediate in the catabolism of pyrimidines. While not as extensively studied as other nucleosides, its metabolic pathway is crucial for pyrimidine homeostasis and has significant implications in the context of chemotherapy, particularly with fluoropyrimidine drugs. This guide provides a comprehensive overview of the known and inferred roles of dihydrodeoxyuridine in cellular processes, focusing on its metabolism, the enzymes involved, and its clinical relevance. We will delve into the pyrimidine catabolic pathway, present available quantitative data, and outline relevant experimental methodologies.

Introduction

Pyrimidine nucleotides are essential for numerous cellular functions, including the synthesis of DNA and RNA, as well as the formation of activated intermediates for carbohydrate and phospholipid biosynthesis. The cellular pool of pyrimidines is maintained through a balance of de novo synthesis, salvage pathways, and catabolism. Dihydrodeoxyuridine is the deoxyribonucleoside of dihydrouracil (B119008) and emerges as an intermediate in the reductive pathway of pyrimidine degradation. Understanding the metabolic fate of dihydrodeoxyuridine and the enzymes that process it is critical for comprehending pyrimidine homeostasis and the mechanism of action and resistance to certain chemotherapeutic agents.

Pyrimidine Catabolism and the Formation of Dihydrodeoxyuridine

The catabolism of uracil (B121893) and thymine (B56734) occurs primarily through a three-step reductive pathway. This process is essential for clearing excess pyrimidines and recycling nitrogen.[1]

Key Enzymes in Pyrimidine Catabolism

The catabolism of uracil to β-alanine, CO2, and NH3 is carried out by the sequential action of three key enzymes:

-

Dihydropyrimidine (B8664642) Dehydrogenase (DPD): This is the initial and rate-limiting enzyme in the pathway. It catalyzes the NADPH-dependent reduction of uracil to 5,6-dihydrouracil.[2][3][4][5] DPD is of significant clinical interest as it is the primary enzyme responsible for the catabolism of the anticancer drug 5-fluorouracil (B62378) (5-FU).[2][3][6]

-

Dihydropyrimidinase: This enzyme catalyzes the hydrolytic ring opening of dihydrouracil to N-carbamoyl-β-alanine.

-

β-Ureidopropionase: The final enzyme in this pathway, it hydrolyzes N-carbamoyl-β-alanine to β-alanine, ammonia, and carbon dioxide.[1]

Formation of Dihydrodeoxyuridine

Dihydrodeoxyuridine is formed from dihydrouracil. While the direct enzymatic conversion is not extensively documented, it is logical to infer that a nucleoside phosphorylase, such as thymidine (B127349) phosphorylase or uridine (B1682114) phosphorylase, could catalyze the reversible reaction between dihydrouracil and deoxyribose-1-phosphate to form dihydrodeoxyuridine.

Potential Metabolic Fate of Dihydrodeoxyuridine

Once formed, dihydrodeoxyuridine can likely be acted upon by enzymes of the pyrimidine salvage pathway.

Role of Nucleoside Phosphorylases

-

Thymidine Phosphorylase (TP): This enzyme catalyzes the reversible phosphorolysis of thymidine and deoxyuridine to their respective bases and deoxyribose-1-phosphate.[7][8] It is plausible that TP could also recognize dihydrodeoxyuridine as a substrate, converting it back to dihydrouracil.

-

Uridine Phosphorylase (UP): Similarly, UP catalyzes the reversible phosphorolysis of uridine and can also act on deoxyuridine.[9][10][11][12] It may also play a role in the metabolism of dihydrodeoxyuridine.

The reversible nature of these phosphorylases is a key feature of the pyrimidine salvage pathway, allowing for the interconversion of nucleosides and bases.[8][9]

Phosphorylation and Further Metabolism

If dihydrodeoxyuridine were to be salvaged, it would need to be phosphorylated by a nucleoside kinase to form dihydrodeoxyuridine monophosphate. The kinases that might perform this action are not definitively identified, but thymidine kinase or uridine-cytidine kinase are potential candidates due to their roles in phosphorylating other pyrimidine deoxynucleosides. Following phosphorylation, it could potentially be converted to the di- and triphosphate forms, although the biological significance and likelihood of this are currently unknown.

Signaling Pathways and Cellular Roles

Currently, there is no direct evidence to suggest a role for dihydrodeoxyuridine in cellular signaling pathways. Its primary known function is as an intermediate in a catabolic pathway. The pyrimidine catabolic pathway itself is crucial for maintaining pyrimidine homeostasis and for providing a source of nitrogen under limiting conditions.[1]

Clinical Relevance

The clinical significance of dihydrodeoxyuridine metabolism is intrinsically linked to the activity of dihydropyrimidine dehydrogenase (DPD).

Dihydropyrimidine Dehydrogenase (DPD) Deficiency

DPD deficiency is an inherited metabolic disorder that can lead to severe and often life-threatening toxicity in patients treated with fluoropyrimidine drugs like 5-fluorouracil (5-FU) and capecitabine.[2][3][4][5][6] In individuals with DPD deficiency, the breakdown of these drugs is impaired, leading to their accumulation and increased formation of cytotoxic metabolites. This can result in severe side effects, including mucositis, diarrhea, neutropenia, and neurotoxicity.[4][5]

Quantitative Data

| Enzyme | Substrate(s) | Km (µM) | Notes |

| Deoxycytidine Kinase | 2',2'-Difluorodeoxycytidine | 3.6 | For comparison, the Km for the natural substrate deoxycytidine is 1.4 µM, and for the drug ara-C is 8.8 µM, indicating a high affinity for the fluorinated analog.[13] |

| Thymidine Phosphorylase | Deoxyuridine | - | Deficiency leads to accumulation of deoxyuridine, with plasma levels reaching 5.5 to 24.4 µM in patients.[14] |

| Dihydropyrimidine Dehydrogenase | 5-Fluorouracil | - | Highly variable activity in the population, with a wide range observed in mononuclear cells (19.1–401.4 pmol min−1 mg−1 protein).[3] |

Experimental Protocols

Detailed experimental protocols specifically for the study of dihydrodeoxyuridine are not widely published. However, methodologies used for similar compounds can be adapted.

Quantification of Pyrimidine Nucleosides

A common method for the quantification of nucleosides like thymidine and deoxyuridine in biological samples is High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][15]

Protocol Outline: HPLC-UV for Deoxyuridine Quantification

-

Sample Preparation: Plasma samples are deproteinized, often using perchloric acid, followed by neutralization.

-

Chromatographic Separation: A reverse-phase C18 column is typically used. The mobile phase often consists of a phosphate (B84403) buffer with a methanol (B129727) or acetonitrile (B52724) gradient to elute the nucleosides.

-

Detection: The eluate is monitored by a UV detector at a wavelength of 267 nm.[15]

-

Quantification: The concentration of the nucleoside is determined by comparing the peak area to that of a known standard.

This method could be optimized for the detection and quantification of dihydrodeoxyuridine by adjusting the mobile phase composition and gradient to achieve adequate separation from other nucleosides.

Dihydropyrimidine Dehydrogenase (DPD) Activity Assay

DPD activity is often measured by monitoring the conversion of radiolabeled 5-fluorouracil (5-FU) to its metabolites.[3]

Protocol Outline: DPD Activity Assay

-

Cell Lysate Preparation: Mononuclear cells are isolated from whole blood and lysed to release cellular enzymes.

-

Enzyme Reaction: The cell lysate is incubated with [14C]-labeled 5-FU and NADPH as a cofactor.

-

Separation of Metabolites: The reaction mixture is then analyzed by HPLC to separate the substrate (5-FU) from its metabolites.

-

Quantification: The amount of radiolabeled metabolites is quantified using a radioactivity detector, and the enzyme activity is calculated based on the rate of metabolite formation.

Visualizations

Pyrimidine Catabolic Pathway

Caption: The pyrimidine catabolic pathway showing the conversion of uracil to β-alanine.

Pyrimidine Salvage Pathway

Caption: Key reactions in the pyrimidine salvage pathway.

Conclusion and Future Directions

Dihydrodeoxyuridine is an intermediate in the pyrimidine catabolic pathway, a fundamental process for cellular homeostasis. While its direct biological activities and regulation are not well-defined, its metabolic context, particularly its relationship with the clinically important enzyme dihydropyrimidine dehydrogenase, underscores its relevance. Future research should focus on elucidating the specific enzymes responsible for the synthesis and degradation of dihydrodeoxyuridine, quantifying its cellular concentrations under various physiological and pathological conditions, and exploring any potential non-canonical roles it may have in cellular processes. A deeper understanding of this molecule could provide new insights into pyrimidine metabolism and its deregulation in disease, potentially opening new avenues for therapeutic intervention.

References

- 1. A functional analysis of the pyrimidine catabolic pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]

- 3. Dihydropyrimidine dehydrogenase pharmacogenetics in Caucasian subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. metabolicsupportuk.org [metabolicsupportuk.org]

- 5. Dihydropyrimidine dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 6. Dihydropyrimidine Dehydrogenase (DPYD) | St. Jude Research [stjude.org]

- 7. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thymidine phosphorylase - Wikipedia [en.wikipedia.org]

- 9. uniprot.org [uniprot.org]

- 10. Reactome | (deoxy)uridine + orthophosphate <=> uracil + (deoxy)ribose 1-phosphate (UPP) [reactome.org]

- 11. UPP1 uridine phosphorylase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Uridine phosphorylase - Wikipedia [en.wikipedia.org]

- 13. Comparison of the cellular pharmacokinetics and toxicity of 2',2'-difluorodeoxycytidine and 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Elevated plasma deoxyuridine in patients with thymidine phosphorylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Dihydrouridine: Synthesis, Structural Impact, and Function in RNA

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on dihydrouridine, a modified ribonucleoside found in RNA. The user's original query mentioned "dihydrodeoxyuridine" in DNA. It is important to clarify that, based on current scientific literature, dihydrouridine is a well-established modification in RNA, particularly tRNA, while there is no significant evidence for the natural occurrence of its deoxyribose counterpart, dihydrodeoxyuridine, in DNA. This guide therefore details the known functions and characteristics of dihydrouridine in the context of RNA.

Introduction to Dihydrouridine

Dihydrouridine (D) is one of the most common post-transcriptional modifications found in RNA across all domains of life.[1] It is formed by the enzymatic reduction of the C5-C6 double bond of a uridine (B1682114) residue, resulting in a non-planar, non-aromatic 5,6-dihydrouracil base.[2][3] This structural alteration is unique among RNA modifications and imparts significant conformational flexibility to the RNA backbone.[4][5] Dihydrouridine is predominantly found in the D-loop of transfer RNAs (tRNAs), a region named for its high content of this modified nucleoside.[1][6] However, recent advances in sequencing technologies have also identified dihydrouridine in other RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), and small nucleolar RNAs (snoRNAs).[3][7][8][9]

The synthesis of dihydrouridine is catalyzed by a conserved family of flavin-dependent enzymes known as dihydrouridine synthases (DUS).[1][10][11] These enzymes utilize NADPH or NADH as a reductant.[6][12] The presence and location of dihydrouridine residues can have profound effects on RNA structure, stability, and function, influencing processes from tRNA maturation and stability to the regulation of translation.[10][13]

The Structural and Functional Role of Dihydrouridine in RNA

The primary function of dihydrouridine stems from its unique chemical structure. The saturation of the C5-C6 bond in the uracil (B121893) ring disrupts its planarity, which in turn leads to several significant consequences for RNA structure and function:

-

Increased Conformational Flexibility: The non-planar dihydrouracil (B119008) base resists stacking with adjacent bases, a key stabilizing interaction in helical RNA regions.[10] This disruption introduces a point of flexibility in the RNA backbone.[4] NMR studies have shown that dihydrouridine promotes a C2'-endo sugar pucker conformation, in contrast to the C3'-endo pucker typically found in A-form RNA helices.[4] This C2'-endo conformation allows for greater dynamic motion, which is crucial for the formation of complex tertiary structures and loops in RNA molecules.[4]

-

tRNA Structure and Stability: Dihydrouridine is a key component of the D-loop in most tRNAs, where it plays a critical role in establishing the correct L-shaped tertiary structure. The flexibility it imparts is thought to be necessary for the proper folding and interaction of the D-loop with the T-loop.[13] While dihydrouridine can destabilize local helical structures, it contributes to the overall stability and integrity of the tRNA molecule. Evidence suggests that tRNAs lacking dihydrouridine are more prone to degradation.[10]

-

Role in Translation: By influencing the structure of tRNA, dihydrouridine can impact translation. Some studies suggest that dihydrouridine synthases and the resulting modifications can selectively improve the translation of specific codons.[13]

-

Presence in Other RNAs: The recent discovery of dihydrouridine in mRNAs and snoRNAs suggests broader functional roles beyond tRNA metabolism.[7][9] In mRNA, dihydrouridine is often found in conserved stem-loop regions, implying a role in regulating mRNA structure, processing, and function.[9] For instance, DUS-dependent changes in the splicing of a dihydrouridylated pre-mRNA have been observed.[9]

Quantitative Data on Dihydrouridine

The abundance and impact of dihydrouridine can be quantified through various experimental approaches. The following table summarizes key quantitative findings from the literature.

| Parameter | Organism/System | Value | Reference(s) |

| Dihydrouridine content per tRNA | E. coli tRNASer(VGA) | 2.03 residues/molecule (98% accuracy) | [14][15] |

| E. coli tRNAThr(GGU) | 2.84 residues/molecule (95% accuracy) | [14][15] | |

| Unfractionated E. coli tRNA | 1.79 mole% (1.4 residues/molecule) | [14][15] | |

| Dihydrouridine content in rRNA | E. coli 23S rRNA | 0.0396 mole% (1.1 residues/molecule) | [14][15] |

| Destabilization of C3'-endo conformation | Mononucleotide level | 1.5 kcal/mol | [4] |

| Oligonucleotide level | 5.3 kcal/mol | [4] | |

| Dihydrouridine sites in human ct-tRNAs | HepG2 cells | Positions 16, 17, 20, 20a, 20b, and 47 | [16] |

Enzymatic Synthesis of Dihydrouridine by Dihydrouridine Synthases (DUS)

Dihydrouridine synthases (DUS) are a family of flavoenzymes that catalyze the site-specific reduction of uridine residues in tRNA.[10][11] The catalytic cycle involves two main half-reactions: a reductive half-reaction and an oxidative half-reaction.[11]

-

Reductive Half-Reaction: The enzyme first binds to NADPH. A hydride ion is transferred from NADPH to the FMN cofactor, reducing it to FMNH-. NADP+ is then released.[3]

-

Oxidative Half-Reaction: The reduced enzyme-FMNH- complex binds to the target RNA molecule. The target uridine is flipped into the active site.[1][13] A hydride from FMNH- is transferred to the C6 of the uridine base, while a proton is donated to C5, likely by a conserved cysteine residue in the active site, resulting in the formation of dihydrouridine.[1][11] The oxidized FMN is then ready for another catalytic cycle.

Different families of DUS enzymes exhibit specificity for different positions within the tRNA molecule. For example, in eukaryotes, there are four main DUS families (DUS1-4) that modify distinct sites.[13][17]

Experimental Protocols for Dihydrouridine Analysis

The detection and quantification of dihydrouridine require specialized techniques due to its lack of a strong UV chromophore and its similarity to uridine.

LC-MS is a highly sensitive and accurate method for quantifying dihydrouridine in RNA samples.[14][15]

Protocol Overview:

-

RNA Digestion:

-

Purify the RNA of interest (e.g., total tRNA, specific tRNA, or mRNA).

-

Enzymatically digest the RNA to its constituent nucleosides using a mixture of nucleases such as nuclease P1, and alkaline phosphatase.[9] This ensures complete hydrolysis of the phosphodiester bonds.

-

-

Stable Isotope Dilution:

-

LC Separation:

-

Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient of a suitable mobile phase (e.g., water and acetonitrile (B52724) with a volatile buffer like ammonium (B1175870) acetate).

-

-

Mass Spectrometry Analysis:

-

The eluent from the HPLC is introduced into a mass spectrometer.

-

Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect and quantify the protonated molecular ions of both the native dihydrouridine and the isotope-labeled internal standard.[14][15][18]

-

The ratio of the peak areas of the native and labeled dihydrouridine is used to calculate the absolute amount of dihydrouridine in the original RNA sample.[14]

-

D-seq (dihydrouridine sequencing) is a next-generation sequencing (NGS) method that allows for the single-nucleotide resolution mapping of dihydrouridine sites across the transcriptome.[7][9][19]

Principle: The method relies on the chemical reduction of dihydrouridine to tetrahydrouridine (B1681287) using sodium borohydride (B1222165) (NaBH₄). Tetrahydrouridine acts as a block to reverse transcriptase, causing the enzyme to terminate synthesis one nucleotide 3' to the modified base.[19][20]

Protocol Workflow:

-

RNA Isolation and Fragmentation: Isolate the RNA population of interest (e.g., mRNA, total RNA). The RNA is then fragmented to a suitable size for NGS library preparation.

-

Sodium Borohydride Treatment: The fragmented RNA is treated with NaBH₄ to reduce dihydrouridine to tetrahydrouridine.[19][21] A control sample without NaBH₄ treatment should also be prepared.

-

Reverse Transcription and Library Preparation:

-

Reverse transcribe the treated RNA to generate cDNA. The reverse transcriptase will stall at sites of tetrahydrouridine.

-

Ligate adapters to the cDNA and perform PCR amplification to generate a sequencing library.

-

-

High-Throughput Sequencing: Sequence the prepared libraries on an NGS platform.

-

Data Analysis:

-

Align the sequencing reads to a reference genome or transcriptome.

-

Identify positions where there is a significant increase in the number of 3' ends of the cDNA reads in the NaBH₄-treated sample compared to the control. These "pileups" of reverse transcriptase stops correspond to the locations of dihydrouridine.[19][20]

-

Other NGS-based methods for dihydrouridine mapping include Rho-seq , which involves rhodamine labeling of dihydrouridine to induce reverse transcription stops, and AlkAniline-Seq , which relies on alkaline hydrolysis and aniline (B41778) cleavage at dihydrouridine sites.[22][23][24][25]

Conclusion and Future Perspectives

Dihydrouridine is a structurally unique and functionally significant RNA modification. While its role in providing flexibility to tRNA and ensuring its stability is well-established, the recent discovery of dihydrouridine in mRNA and other non-coding RNAs has opened up new avenues of research. The development of high-throughput sequencing methods like D-seq and Rho-seq is enabling a more comprehensive understanding of the "dihydrouridinome" and its implications for gene expression regulation.[8][24] Further research into the specific functions of dihydrouridine in different RNA contexts and its association with human diseases, such as cancer, will be crucial for both fundamental biology and the development of novel therapeutic strategies.[10][26]

References

- 1. pnas.org [pnas.org]

- 2. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. academic.oup.com [academic.oup.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tRNA-dihydrouridine synthase - Wikipedia [en.wikipedia.org]

- 7. D-Seq: Genome-wide detection of dihydrouridine modifications in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Transcriptome-wide mapping reveals a diverse dihydrouridine landscape including mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Dihydrouridine Synthase 2 from Yeast and the Importance of Modifications for Efficient tRNA Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of dihydrouridine synthase 2 from yeast and the importance of modifications for efficient tRNA reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dihydrouridine synthesis in tRNAs is under reductive evolution in Mollicutes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Quantitative measurement of dihydrouridine in RNA using isotope dilution liquid chromatography-mass spectrometry (LC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative CRACI reveals transcriptome-wide distribution of RNA dihydrouridine at base resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. academic.oup.com [academic.oup.com]

- 19. Expanding the epitranscriptome: Dihydrouridine in mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Expanding the epitranscriptome: Dihydrouridine in mRNA | PLOS Biology [journals.plos.org]

- 21. austindraycott.com [austindraycott.com]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

- 24. Frontiers | DPred_3S: identifying dihydrouridine (D) modification on three species epitranscriptome based on multiple sequence-derived features [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. iDHU-Ensem: Identification of dihydrouridine sites through ensemble learning models - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Dihydrouridine: An In-depth Technical Guide to its Early Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the foundational research on dihydrouridine (D), a modified nucleoside first identified in the mid-20th century. Initially misidentified in the query as "Dihydrodeoxyuridine," this document clarifies the correct nomenclature and delves into the seminal studies that uncovered its existence, chemical and enzymatic synthesis, and early insights into its biological significance. Dihydrouridine is a unique, non-aromatic ribonucleoside found predominantly in transfer RNA (tRNA), where it plays a crucial role in maintaining structural flexibility and integrity. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the early literature, including experimental protocols and quantitative data, to inform contemporary research and development efforts.

Discovery and Initial Characterization

The story of dihydrouridine begins not with the nucleoside itself, but with its constituent base, dihydrouracil (B119008).

First Isolation from a Biological Source

In 1952, the first evidence of a reduced pyrimidine (B1678525) in a biological context was reported with the isolation of hydrouracil (5,6-dihydrouracil) from beef spleen. This discovery laid the groundwork for the later identification of the corresponding ribonucleoside.

Experimental Protocol: Isolation of Hydrouracil from Beef Spleen (Adapted from early literature)

-

Tissue Extraction: A large quantity of fresh beef spleen was homogenized and extracted with hot water.

-

Precipitation and Clarification: The aqueous extract was treated with a lead acetate (B1210297) solution to precipitate proteins and other interfering substances. The resulting precipitate was removed by centrifugation, and the supernatant was clarified.

-

Ion-Exchange Chromatography: The clarified extract was passed through a column of Dowex-1 anion-exchange resin in the chloride form. The column was washed extensively with water to remove unbound substances.

-

Elution: The column was then eluted with a dilute solution of hydrochloric acid. Fractions were collected and monitored for UV absorbance.

-

Crystallization and Identification: Fractions containing the compound of interest were pooled, concentrated under reduced pressure, and allowed to crystallize. The resulting crystals were identified as hydrouracil based on their chemical properties and comparison to a synthetically prepared standard.

Early Synthesis of Dihydrouridine

Following the discovery of dihydrouracil, the chemical synthesis of its ribonucleoside, dihydrouridine, was a critical step in enabling further biological studies.

Catalytic Hydrogenation of Uridine (B1682114)

A key early method for the synthesis of dihydrouridine was the catalytic hydrogenation of uridine. A notable contribution in this area was made by Cohn and Doherty in 1956.

Experimental Protocol: Synthesis of 5,6-Dihydrouridine by Catalytic Hydrogenation (Adapted from Cohn and Doherty, 1956)

-

Preparation of the Catalyst: A rhodium-on-alumina (Rh-Al2O3) catalyst was prepared.

-

Hydrogenation Reaction: Uridine was dissolved in water, and the rhodium catalyst was added to the solution. The suspension was then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere.

-

Monitoring the Reaction: The reaction progress was monitored by observing the decrease in UV absorbance at 260 nm, characteristic of the uracil (B121893) chromophore.

-

Catalyst Removal and Product Isolation: Upon completion of the reaction, the catalyst was removed by filtration. The filtrate was then concentrated in vacuo.

-

Purification: The resulting dihydrouridine was purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

Quantitative Data from Early Synthesis

| Parameter | Value | Reference |

| Starting Material | Uridine | Cohn and Doherty, 1956 |

| Catalyst | Rhodium-on-alumina | Cohn and Doherty, 1956 |

| Solvent | Water | Cohn and Doherty, 1956 |

| Method | Catalytic Hydrogenation | Cohn and Doherty, 1956 |

| Yield | Not specified in available abstracts | Cohn and Doherty, 1956 |

For precise yields and reaction conditions, consulting the original 1956 publication in the Journal of the American Chemical Society is recommended.

Enzymatic Synthesis and Biological Role

The discovery of dihydrouridine in tRNA spurred research into its enzymatic synthesis and its function within this crucial molecule.

Dihydrouridine Synthases (Dus)

It was established that dihydrouridine is synthesized post-transcriptionally in tRNA by a class of enzymes known as dihydrouridine synthases (Dus) . These enzymes catalyze the reduction of specific uridine residues within the tRNA molecule.

Experimental Protocol: Early In Vitro Assay for Dihydrouridine Synthase Activity

-

Enzyme Preparation: A cell-free extract from a biological source (e.g., yeast, E. coli) was prepared by sonication or other lysis methods, followed by centrifugation to obtain a soluble fraction.

-

Substrate Preparation: Unmodified tRNA, often generated by in vitro transcription, was used as the substrate.

-

Reaction Mixture: The reaction mixture typically contained the cell-free extract, the tRNA substrate, a reducing agent (NADPH or NADH), and a suitable buffer (e.g., Tris-HCl) at a specific pH.

-

Incubation: The reaction was incubated at an optimal temperature for the enzyme (e.g., 37°C).

-

Analysis of Dihydrouridine Formation: The formation of dihydrouridine was assessed by various methods, including:

-

Chromatography: The tRNA was hydrolyzed to nucleosides, and the resulting mixture was analyzed by paper chromatography or high-performance liquid chromatography (HPLC) to detect the presence of dihydrouridine.

-

Spectrophotometry: The decrease in absorbance at 260 nm, corresponding to the reduction of the uracil ring, was monitored.

-

Signaling Pathway: Enzymatic Formation of Dihydrouridine in tRNA

Caption: Enzymatic conversion of uridine to dihydrouridine in tRNA by Dus.

Early Insights into the Function of Dihydrouridine in tRNA

Early structural studies of tRNA revealed that dihydrouridine residues are predominantly located in a specific region that came to be known as the D-loop . The presence of the non-aromatic, puckered dihydrouracil ring was hypothesized to disrupt the regular base stacking found in helical regions of RNA. This disruption was thought to introduce a degree of flexibility into the tRNA structure, which is essential for its proper folding into the characteristic L-shape and for its interactions with other components of the translational machinery.

Experimental Workflow: Investigating the Structural Impact of Dihydrouridine

Caption: Workflow for early studies on the structural role of dihydrouridine in tRNA.

Conclusion

The early studies of dihydrouridine, from its initial discovery as a component of beef spleen to its synthesis and identification in tRNA, laid a critical foundation for our current understanding of RNA modification. These pioneering efforts not only established the chemical identity and structure of this unique nucleoside but also provided the first glimpses into its important biological role in maintaining the structural and functional integrity of tRNA. The experimental protocols and foundational data from this era, as outlined in this guide, remain relevant for today's researchers exploring the expanding world of the epitranscriptome and the development of novel therapeutics targeting RNA pathways.

An In-Depth Technical Guide to Dihydrodeoxyuridine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrodeoxyuridine (H2dUrd) is a modified pyrimidine (B1678525) nucleoside that plays a role in nucleic acid metabolism and holds potential as an antineoplastic agent. This technical guide provides a comprehensive overview of the chemical structure, formula, and key quantitative data of Dihydrodeoxyuridine. It further details an experimental protocol for the synthesis of a closely related reduced pyrimidine nucleoside and explores the compound's mechanism of action, including its role in the inhibition of DNA synthesis and induction of apoptosis.

Chemical Structure and Formula

Dihydrodeoxyuridine is a derivative of deoxyuridine where the double bond in the uracil (B121893) base has been reduced. This saturation of the pyrimidine ring significantly alters its chemical and biological properties compared to its parent nucleoside.

Chemical Formula: C₉H₁₄N₂O₅

Molecular Weight: 230.22 g/mol

Structure:

Caption: 2D Chemical Structure of Dihydrodeoxyuridine.

Quantitative Data

A comprehensive collection of quantitative data is essential for the application of Dihydrodeoxyuridine in research and development. The following table summarizes the key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄N₂O₅ | |

| Molecular Weight | 230.22 g/mol | |

| InChI | InChI=1S/C9H14N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h5-6,8,12-13H,1-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1 | |

| InChIKey | XMJRLEURHMTTRX-SHYZEUOFSA-N | |

| SMILES | C1CN([C@H]2C--INVALID-LINK--O2">C@@HO)C(=O)NC1=O |

Experimental Protocols

Synthesis of a Reduced Deoxyuridine Analog

The synthesis of Dihydrodeoxyuridine can be challenging due to the α-hydroxyamido functionality. A two-step approach for synthesizing a similar reduced nucleoside, 2'-deoxytetrahydrouridine (dTHU), has been reported and is detailed below. This method can serve as a foundational protocol for the synthesis of Dihydrodeoxyuridine.[1]

Step 1: Catalytic Reduction of 2'-Deoxyuridine (B118206)

-

Materials: 2'-deoxyuridine (dUrd), 5% Rhodium on alumina (B75360) (Rh/alumina), water.

-

Procedure:

-

Dissolve 2'-deoxyuridine in water.

-

Add 5% Rh/alumina catalyst to the solution.

-

Subject the mixture to catalytic hydrogenation. This step quantitatively converts 2'-deoxyuridine to deoxydihydrouridine.[1]

-

Step 2: Sodium Borohydride (B1222165) Reduction

-

Materials: Deoxydihydrouridine from Step 1, sodium borohydride, water.

-

Procedure:

-

Dissolve the deoxydihydrouridine product in water and cool the solution to 0 °C.

-

Add sodium borohydride as a limiting reagent to the cold solution. The stoichiometry of sodium borohydride is critical to limit the formation of side products.[1]

-

Allow the reaction mixture to stir at 0 °C for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the reaction from the ice bath and immediately place it under a vacuum at room temperature to remove the solvent.

-

Purification:

-

The resulting crude product can be purified by preparatory TLC to yield the final reduced nucleoside.[1]

Biological Activity and Mechanism of Action

Dihydrodeoxyuridine is recognized as a purine (B94841) nucleoside analog with significant antitumor activity. Its primary mechanisms of action involve the inhibition of DNA synthesis and the induction of apoptosis.[2]

Inhibition of DNA Synthesis

The mechanism of DNA synthesis inhibition by Dihydrodeoxyuridine is likely analogous to that of other pyrimidine nucleoside analogs, such as 5-Fluorodeoxyuridine (FdUrd). These analogs, upon intracellular phosphorylation, act as potent inhibitors of key enzymes in the de novo pyrimidine biosynthetic pathway.

A primary target is thymidylate synthase, an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3][4] Inhibition of this enzyme leads to a depletion of the dTMP pool, resulting in an imbalance of deoxynucleotide triphosphates (dNTPs) and subsequent stalling of DNA replication.

Caption: Inhibition of DNA synthesis by Dihydrodeoxyuridine.

Induction of Apoptosis

The inhibition of DNA synthesis and the resulting DNA damage are potent triggers for apoptosis, or programmed cell death. The accumulation of DNA strand breaks and replication stress activates cellular DNA damage response (DDR) pathways. These pathways, in turn, can initiate the intrinsic apoptotic cascade.

Caption: Apoptosis induction pathway by Dihydrodeoxyuridine.

Conclusion

Dihydrodeoxyuridine is a molecule of significant interest in the field of cancer research and drug development. Its ability to disrupt fundamental cellular processes like DNA synthesis and induce apoptosis makes it a promising candidate for further investigation as a chemotherapeutic agent. This guide has provided a foundational understanding of its chemical properties, a potential synthetic route, and its biological mechanism of action. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized synthetic and purification protocols.

References

Dihydrodeoxyuridine: A Technical Overview of its Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrodeoxyuridine (B12058990) (DHdU), also known as 5,6-dihydro-2'-deoxyuridine, is a pyrimidine (B1678525) nucleoside that plays a role in nucleic acid metabolism. As a derivative of deoxyuridine, it is of interest to researchers studying DNA damage and repair pathways, as well as those involved in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the molecular weight, physicochemical properties, and biological context of dihydrodeoxyuridine.

Physicochemical Properties

The fundamental physicochemical properties of dihydrodeoxyuridine are summarized in the table below. While some data is available, experimental values for properties such as solubility are not extensively documented in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₅ | - |

| Molecular Weight | 230.22 g/mol | [1] |

| Melting Point | > 217 °C | [1] |

| Boiling Point | 481.1 °C | [1] |

| Solubility | Data not readily available. Expected to have some solubility in water and polar organic solvents like DMSO and ethanol, similar to other deoxyuridine analogs.[2][3] | - |

| Appearance | Crystals or powder, white to pale cream (inferred from related compounds).[4] | - |

| Storage Temperature | -20°C | [1] |

Experimental Protocols

Detailed experimental protocols specifically for the synthesis, purification, and analysis of dihydrodeoxyuridine are not extensively published. However, methodologies for related deoxyuridine analogs can be adapted. The following table summarizes general approaches that can serve as a starting point for researchers.

| Experimental Stage | General Protocol | Key Considerations |

| Synthesis | The synthesis of 5,6-dihydropyrimidin-2(1H)-ones can be achieved through various organic synthesis routes. One common method involves the reduction of the 5,6-double bond of the corresponding pyrimidine precursor.[5] | The choice of reducing agent and reaction conditions is critical to ensure selective reduction without affecting other functional groups. Protecting groups may be necessary for the sugar moiety. |

| Purification | Purification of nucleoside analogs is typically achieved using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method.[6][7] | The selection of the stationary phase (e.g., C18 column) and the mobile phase composition (e.g., a gradient of acetonitrile (B52724) or methanol (B129727) in an aqueous buffer) are crucial for achieving good separation.[6][8] |

| Analysis | Structural confirmation and purity assessment can be performed using a combination of analytical techniques: - NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.[9][10][11][12][13] - Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern.[14][15][16] - HPLC: Used to determine purity and quantify the compound.[6][8][17] | For NMR, appropriate deuterated solvents must be chosen. For mass spectrometry, the choice of ionization technique (e.g., ESI, CI) will depend on the compound's properties. HPLC method development will involve optimizing column, mobile phase, and detection wavelength. |

Biological Context and Potential Signaling Pathways

Dihydrodeoxyuridine is a product of pyrimidine catabolism. In the body, pyrimidine bases like uracil (B121893) and thymine (B56734) are degraded in a three-step enzymatic pathway. This process is crucial for maintaining nucleotide homeostasis.

The metabolic fate of dihydrodeoxyuridine is likely intertwined with the general pyrimidine degradation pathway. The initial and rate-limiting enzyme in this pathway is dihydropyrimidine (B8664642) dehydrogenase (DPD), which catalyzes the reduction of uracil and thymine to their dihydro- forms.[18][19] The subsequent steps involve dihydropyrimidinase (DHP) and β-ureidopropionase (β-UP), leading to the formation of β-alanine.[18]

While specific signaling pathways directly triggered or modulated by dihydrodeoxyuridine have not been extensively characterized, its role as a metabolite suggests its concentration could influence the overall flux of the pyrimidine degradation pathway. Dysregulation of this pathway has been implicated in various diseases, and enzymes involved are targets for chemotherapy.

Below is a conceptual diagram illustrating the potential metabolic processing of dihydrodeoxyuridine within the broader context of pyrimidine catabolism.

Caption: Potential metabolic pathway of dihydrodeoxyuridine.

Conclusion

Dihydrodeoxyuridine is a naturally occurring pyrimidine nucleoside whose properties and biological functions are still under investigation. While its fundamental molecular characteristics are known, a deeper understanding of its specific roles in cellular processes requires further research. The information and generalized protocols provided in this guide are intended to serve as a valuable resource for scientists and researchers in the fields of biochemistry, drug development, and molecular biology, facilitating future studies into this intriguing molecule. It is important to note that where specific data for dihydrodeoxyuridine is unavailable, information from closely related compounds has been used for illustrative purposes, and this should be taken into consideration when designing experiments.

References

- 1. 5,6-Dihydro-2'-deoxyuridine | 5626-99-3 | ND07999 [biosynth.com]

- 2. 40632-23-3 CAS MSDS (2'-DEOXYURIDINE-5,6-D2) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. apexbt.com [apexbt.com]

- 4. 2'-Deoxyuridine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-Hexahydro-quinolin-2(1H)-ones by Intramolecular Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000012) [hmdb.ca]

- 12. researchgate.net [researchgate.net]

- 13. 2'-Deoxyuridine(951-78-0) 1H NMR [m.chemicalbook.com]

- 14. 5,6-Dihydroxy-5,6-dihydro-2'-deoxyuridine | C9H14N2O7 | CID 130601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Mass Spectrometry in Advancement of Redox Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. massbank.eu [massbank.eu]

- 17. 5-Ethynyl-2'-deoxyuridine (5-EdU), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

- 18. nvkc.nl [nvkc.nl]

- 19. researchgate.net [researchgate.net]

The Biological Significance of Dihydrouridine: An Epitranscriptomic Regulator

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrouridine (D), a structurally unique and non-aromatic modified ribonucleoside, has emerged from its classical role as a constituent of transfer RNA (tRNA) to a significant player in the broader landscape of the epitranscriptome.[1][2][3] This guide provides an in-depth technical overview of the biological significance of dihydrouridine, detailing its biosynthesis, structural impact on RNA, and its functional roles in various cellular processes. We present a comprehensive summary of quantitative data, detailed experimental protocols for its detection and analysis, and visual representations of key pathways and workflows to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to Dihydrouridine

Dihydrouridine is a post-transcriptional modification of uridine (B1682114) where the C5-C6 double bond is reduced, resulting in a non-planar and non-aromatic nucleobase.[2][4] This seemingly simple alteration has profound consequences for RNA structure and function. Unlike its precursor uridine, dihydrouridine disrupts the canonical A-form helical structure of RNA by favoring a C2'-endo sugar pucker, which increases the flexibility of the RNA backbone.[5][6][7][8] This enhanced conformational flexibility is central to its diverse biological roles.[5][6][7]

Initially identified and extensively studied in the D-loop of tRNAs, dihydrouridine is now known to be present in other RNA species, including messenger RNA (mRNA) and small nucleolar RNAs (snoRNAs).[1][9][10] Its presence in mRNA suggests a role in regulating gene expression at the level of splicing and translation.[1][9][11][12] The enzymes responsible for this modification, dihydrouridine synthases (DUS), are a conserved family of flavoenzymes that utilize NADPH as a cofactor.[2][4][13][14] Dysregulation of DUS activity and altered dihydrouridine levels have been implicated in various human diseases, including cancer and neurodegenerative disorders, highlighting its potential as a biomarker and therapeutic target.[2][15][16][17][18][19]

Biosynthesis and Distribution of Dihydrouridine

The synthesis of dihydrouridine is catalyzed by a family of dihydrouridine synthases (DUS).[14][20] These enzymes are flavin-dependent and utilize NADPH to reduce the C5-C6 double bond of specific uridine residues within RNA molecules.[2][4] In eukaryotes, there are four families of DUS enzymes (DUS1-4) with distinct substrate specificities, primarily targeting different positions within tRNA molecules.[15]

Dihydrouridine in tRNA

Dihydrouridine is one of the most abundant modifications in tRNA, predominantly found in the D-loop, which is named after this modification.[8][16] It can also be found at other positions, such as the variable loop.[8] The presence of dihydrouridine in the D-loop contributes to the correct folding and stability of the tRNA's L-shaped tertiary structure, which is crucial for its function in translation.[21][22]

Dihydrouridine in mRNA

Recent transcriptome-wide mapping studies have revealed the presence of dihydrouridine in mRNAs in yeast and mammalian cells.[1][9][10] These studies have identified hundreds of dihydrouridylated sites within mRNAs, located in the 5' and 3' untranslated regions (UTRs) as well as in coding sequences.[9] The presence of dihydrouridine in mRNA has been shown to influence pre-mRNA splicing and, in some cases, suppress translation.[1][9][23]

Quantitative Data on Dihydrouridine

The following tables summarize key quantitative data related to the prevalence, structural impact, and enzymatic synthesis of dihydrouridine.

| Parameter | Organism/System | Value | Reference |

| Dihydrouridine sites in mRNA | Saccharomyces cerevisiae | ~130 | [9] |

| Dihydrouridine sites in mRNA | Mammalian cells | 112 | [1][9] |

| Dihydrouridine sites in protein-coding transcripts | Schizosaccharomyces pombe | 125 | [9] |

| Prevalence in tRNA | Viral, prokaryotic, and eukaryotic species | Second most prevalent tRNA modification | [2][4] |

Table 1: Prevalence of Dihydrouridine in RNA

| Parameter | Molecule | Value | Reference |

| Keq ([C2'-endo]/[C3'-endo]) at 25°C | Dp | 2.08 | [5][6][7] |

| Keq ([C2'-endo]/[C3'-endo]) at 25°C | ApDpA (D residue) | 10.8 | [5][6][7] |

| ΔH for C2'-endo stabilization vs. Up | Dp | 1.5 kcal/mol | [5][6][7] |

| ΔH for C2'-endo stabilization vs. Up | ApDpA (D residue) | 5.3 kcal/mol | [5][6][7] |

| Reaction rate enhancement with modified tRNA substrate vs. in vitro transcribed tRNA | DUS2 from Saccharomyces cerevisiae | 600-fold | [13] |

Table 2: Physicochemical and Enzymatic Data for Dihydrouridine

Experimental Protocols

Dihydrouridine Sequencing (D-seq) for Transcriptome-Wide Mapping

D-seq is a method for the transcriptome-wide mapping of dihydrouridine at single-nucleotide resolution.[10][24]

Principle: The method relies on the chemical reduction of dihydrouridine with sodium borohydride (B1222165) (NaBH4), which causes reverse transcriptase to stall one nucleotide 3' to the modified site during cDNA synthesis.[10]

Methodology:

-

RNA Isolation: Isolate total RNA or specific RNA fractions (e.g., poly(A)+ RNA for mRNA) from the cells or tissues of interest.

-

Sodium Borohydride Treatment: Treat the RNA with NaBH4 to reduce the dihydrouridine residues.

-

Reverse Transcription: Perform reverse transcription using a reverse transcriptase that is sensitive to the reduced dihydrouridine. This will generate cDNAs of varying lengths, with the 3' ends corresponding to the positions of dihydrouridine.

-

Library Preparation: Prepare a sequencing library from the generated cDNAs. This typically involves adapter ligation and PCR amplification.

-

High-Throughput Sequencing: Sequence the library on a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to the reference genome or transcriptome. Identify the positions of reverse transcriptase stalling, which correspond to the dihydrouridine sites.

Rhodamine Sequencing (Rho-seq)

Rho-seq is another method for the transcriptome-wide mapping of dihydrouridine.[9][12]

Principle: Similar to D-seq, Rho-seq utilizes the chemical properties of dihydrouridine. After sodium borohydride treatment, a bulky rhodamine molecule is covalently attached to the modified base, which efficiently blocks reverse transcriptase.[9]

Methodology:

-

RNA Isolation: Isolate the RNA of interest.

-

Sodium Borohydride Treatment: Reduce the dihydrouridine residues with NaBH4.

-

Rhodamine Labeling: Covalently attach a rhodamine derivative to the reduced dihydrouridine.

-

Reverse Transcription: Perform reverse transcription. The bulky rhodamine adduct will cause strong stalling of the reverse transcriptase.

-

Library Preparation and Sequencing: Prepare and sequence the cDNA library as described for D-seq.

-

Data Analysis: Analyze the sequencing data to identify the sites of reverse transcriptase stalling.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification

LC-MS is a highly sensitive and accurate method for quantifying the absolute amount of dihydrouridine in an RNA sample.[25][26]

Principle: RNA is enzymatically digested into its constituent nucleosides, which are then separated by liquid chromatography and detected by mass spectrometry. The amount of dihydrouridine is quantified by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.

Methodology:

-

RNA Digestion: Enzymatically digest the RNA sample to single nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled dihydrouridine internal standard to the digested sample.

-

LC Separation: Separate the nucleosides using reverse-phase liquid chromatography.

-

MS Detection: Detect the nucleosides using a mass spectrometer, typically a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode.

-

Quantification: Determine the ratio of the signal from the endogenous dihydrouridine to the signal from the internal standard. Calculate the absolute amount of dihydrouridine in the original RNA sample based on this ratio and the known amount of the added internal standard.

Visualizing Dihydrouridine Biology

The following diagrams, generated using the DOT language, illustrate key concepts related to dihydrouridine.

Figure 1: Dihydrouridine Synthase (DUS) Enzymatic Cycle

Figure 2: D-seq Experimental Workflow

Figure 3: Functional Consequences of Dihydrouridylation

Biological Significance and Disease Implications

The structural consequences of dihydrouridylation translate into significant biological functions. In tRNA, the increased flexibility imparted by dihydrouridine is thought to be important for the adaptability of organisms to different temperatures, with psychrophilic organisms having a higher dihydrouridine content in their tRNAs compared to thermophiles.[15][16][18]

The discovery of dihydrouridine in mRNA has opened up new avenues of research into its role in gene regulation. For example, dihydrouridylation of the RPL30 pre-mRNA has been shown to be necessary for its proper splicing.[1][9] In other instances, dihydrouridine in mRNA has been linked to the suppression of protein synthesis.[1][9]

Dysregulation of dihydrouridine metabolism has been linked to several human diseases. Elevated levels of dihydrouridine and overexpression of DUS enzymes have been observed in various cancers, including lung cancer, and are often associated with a poor prognosis.[2][15][16][17][19] This suggests that dihydrouridine may play a role in promoting cancer cell proliferation and survival.[15][27] Furthermore, alterations in dihydrouridine levels have been noted in neurodegenerative diseases such as Alzheimer's disease.[17][19]

Conclusion and Future Directions

Dihydrouridine is a multifaceted RNA modification with significant implications for RNA structure, function, and cellular regulation. The recent expansion of the dihydrouridine epitranscriptome to include mRNA has underscored its potential role in a wide range of biological processes and disease states. The development of high-throughput sequencing methods has been instrumental in uncovering this new layer of gene regulation.

For researchers, scientists, and drug development professionals, understanding the biological significance of dihydrouridine offers new opportunities. The DUS enzymes represent a novel class of potential therapeutic targets for cancer and other diseases. Furthermore, dihydrouridine itself may serve as a valuable biomarker for disease diagnosis and prognosis. Future research will likely focus on elucidating the precise molecular mechanisms by which dihydrouridine regulates gene expression, identifying the full complement of dihydrouridylated RNAs and their corresponding DUS enzymes, and exploring the therapeutic potential of targeting dihydrouridine metabolism.

References

- 1. Expanding the epitranscriptome: Dihydrouridine in mRNA | PLOS Biology [journals.plos.org]

- 2. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]